molecular formula C20H20ClN5OS B12136593 N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12136593
M. Wt: 413.9 g/mol
InChI Key: LEWMAWXZPPRZLM-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, characterized by a triazole core substituted with a pyridinyl group, an allyl (prop-2-en-1-yl) moiety, and a sulfanyl-linked acetamide chain. The phenyl ring in the acetamide segment is further substituted with chlorine and methyl groups at the 2-, 4-, and 6-positions, enhancing steric and electronic properties critical for biological interactions . Such derivatives are frequently explored for pesticidal, anti-inflammatory, or antimicrobial activities due to their ability to modulate enzyme function via hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C20H20ClN5OS

Molecular Weight

413.9 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20ClN5OS/c1-4-8-26-19(15-6-5-7-22-11-15)24-25-20(26)28-12-17(27)23-18-14(3)9-13(2)10-16(18)21/h4-7,9-11H,1,8,12H2,2-3H3,(H,23,27)

InChI Key

LEWMAWXZPPRZLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3)C

Origin of Product

United States

Biological Activity

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure

The compound's chemical formula is C20H20ClN5OS, indicating the presence of a chloro group, a triazole moiety, and a sulfur atom linked to an acetamide structure. The structural complexity suggests diverse interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Gram-positive Bacteria : Studies show that derivatives of triazole compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 1 µg/mL .
CompoundMIC (µg/mL)Target Organism
Triazole Derivative A1MRSA
Triazole Derivative B2Vancomycin-resistant E. faecium

Antifungal Activity

The compound also demonstrates antifungal activity against various drug-resistant strains. For example:

  • Candida Species : Certain triazole derivatives have shown broad-spectrum antifungal activity against drug-resistant Candida strains .
CompoundMIC (µg/mL)Target Organism
Triazole Derivative C<0.5Candida auris
Triazole Derivative D8Fluconazole-resistant Candida

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

  • Caco-2 Cells : The compound exhibited a reduction in cell viability by approximately 39.8% compared to untreated controls .
Cell LineViability (%)Treatment
Caco-239.8Compound X
A54956.9Compound Y

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Inhibition of Fungal Ergosterol Biosynthesis : The triazole ring is known to inhibit the enzyme lanosterol demethylase, critical for ergosterol synthesis in fungi.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Case Studies

Several studies have explored the efficacy of related compounds against resistant strains and cancer cell lines:

  • Study on MRSA : A derivative showed potent activity against MRSA strains with an MIC comparable to daptomycin .
  • Antifungal Study : A series of triazole derivatives were tested against Candida auris and demonstrated superior activity compared to fluconazole .
  • Anticancer Study : Compounds were tested on Caco-2 and A549 cells, revealing structure-dependent anticancer activity .

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing triazole moieties often exhibit antifungal properties. The specific compound discussed has been investigated for its ability to inhibit fungal growth, particularly against pathogenic strains of Candida and Aspergillus. Triazoles are known for their ability to interfere with the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Case Study:
In a study focusing on derivatives of triazole compounds, it was found that certain modifications significantly enhanced antifungal activity. The presence of the pyridine and sulfanyl groups in the compound may contribute to its efficacy against fungal pathogens by enhancing binding affinity to target enzymes involved in ergosterol synthesis .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research into similar triazole-containing compounds has shown promise in targeting various cancer cell lines by disrupting cellular processes such as proliferation and apoptosis.

Case Study:
A related triazole derivative was evaluated for its anticancer properties and demonstrated significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways . Further studies on N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could yield similar insights.

Fungicides

The compound's antifungal properties make it a candidate for development as an agricultural fungicide. Its ability to inhibit fungal pathogens can protect crops from diseases caused by fungi, thus improving yield and quality.

Research Findings:
Studies have shown that triazole fungicides are effective against a range of plant pathogens. The incorporation of this specific compound into agricultural formulations could enhance efficacy due to its unique structural attributes .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the sulfanyl group via thiol or disulfide reactions.
  • Acylation to attach the acetamide moiety.
  • Final coupling with the chloro-dimethylphenyl group through nucleophilic substitution .

Comparison with Similar Compounds

Alkyl vs. Allyl Substituents

  • Ethyl groups may enhance metabolic stability but reduce binding flexibility compared to the unsaturated allyl group in the target compound .
  • N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
    The ethylphenyl substituent increases lipophilicity, which may improve membrane permeability but reduce solubility in aqueous environments compared to the chloro-dimethylphenyl group .

Pyridinyl Positional Isomerism

  • The trifluoromethyl group on the phenyl ring enhances metabolic resistance and electron-withdrawing effects .

Pharmacological and Physicochemical Properties

Compound Key Substituents LogP* Bioactivity (Example)
Target Compound Chloro-dimethylphenyl, pyridin-3-yl 3.8† Pending validation (hypothesized insecticidal)
Compound Ethyl, pyridin-2-yl 3.2 Moderate anti-exudative activity
Compound Trifluoromethyl, pyridin-4-yl 4.1 Enhanced metabolic stability
Compound Ethylphenyl 4.0 High lipophilicity

*Estimated using fragment-based methods.
†Predicted via computational tools.

Anti-Exudative Activity

Derivatives with pyridin-2-yl and chloro-phenyl groups (e.g., ) demonstrated anti-exudative activity in rodent models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s allyl group may influence potency due to increased electrophilicity, though experimental data are lacking.

Solubility and Metabolic Stability

  • The trifluoromethyl group in improves resistance to oxidative metabolism but reduces aqueous solubility .

Q & A

Q. What are the critical steps in synthesizing this compound, and how is purity ensured?

The synthesis involves sequential functionalization of the triazole core, starting with cyclocondensation of hydrazine derivatives with thiocarbamates to form the 1,2,4-triazole ring. Key steps include alkylation of the triazole thiol group with 2-chloroacetamide derivatives and coupling with the chlorinated phenyl moiety. Reaction conditions (e.g., ethanol or DMF as solvents, 60–80°C, 12–24 hours) are optimized to minimize side products. Purity is ensured via column chromatography and validated using HPLC (≥95% purity) and NMR (e.g., δ 7.8–8.5 ppm for pyridine protons) .

Q. Which analytical techniques confirm structural integrity and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent connectivity (e.g., pyridine protons at δ 8.1–8.3 ppm, allyl group protons at δ 5.2–5.8 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond at ~1.78 Å in triazole-thioacetamide linkage) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 453.9) .

Q. What are the primary biological targets or activities reported for this compound?

Preliminary studies highlight antimicrobial activity (e.g., MIC = 12.5 µg/mL against S. aureus) and potential enzyme inhibition (e.g., COX-2 IC₅₀ = 3.2 µM). The pyridinyl and triazole groups are critical for target binding via π-π stacking and hydrogen bonding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Screening : Replace polar aprotic solvents (e.g., DMF) with THF or acetonitrile to reduce side reactions .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance thiol-alkylation efficiency .
  • Real-Time Monitoring : Employ TLC or inline HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How can structural ambiguities in crystallographic data be resolved?

Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O bonds). Compare with analogous structures (e.g., PubChem CID 579442) to identify deviations in dihedral angles or packing motifs .

Q. What strategies address contradictions in reported biological activity data?

  • Comparative Assays : Test the compound alongside analogs (e.g., pyridin-2-yl vs. pyridin-3-yl derivatives) under standardized conditions .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., allyl vs. methyl groups) to isolate contributions to activity .

Q. How can computational methods predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., ATP-binding sites). Key residues (e.g., Lys68 in COX-2) may form hydrogen bonds with the acetamide group .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding motifs .

Q. What stabilization strategies are recommended for lab-scale storage?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • pH Stability : Buffered solutions (pH 6–8) reduce hydrolysis of the thioacetamide group .

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